An In-Depth Technical Guide to Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate: Synthesis, Structural Analysis, and Applications
An In-Depth Technical Guide to Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate: Synthesis, Structural Analysis, and Applications
This technical guide provides a comprehensive analysis of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate, a key intermediate in the development of sophisticated pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, detailed structural elucidation, and established applications of this versatile molecule. Our focus is on providing not just procedural steps, but the underlying scientific principles and practical insights that inform experimental design and interpretation.
Introduction: The Strategic Importance of Substituted Piperidines
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved therapeutics.[1][2] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, including improved solubility and bioavailability, while providing a three-dimensional framework for precise substituent placement. The strategic functionalization of the piperidine ring is a critical aspect of modern drug design. Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate (CAS No. 146603-99-8) emerges as a particularly valuable building block in this context. The presence of the allyl group at the 4-position offers a reactive handle for a variety of chemical transformations, while the Boc-protecting group on the nitrogen allows for controlled manipulation of the ring's reactivity.
This guide will provide a detailed examination of this molecule, beginning with its synthesis and purification, followed by a thorough structural analysis using a suite of spectroscopic techniques, and concluding with its known applications in the synthesis of pharmacologically active agents.
Synthesis and Purification: A Mechanistic Approach
The synthesis of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is typically achieved through the alkylation of a readily available precursor, Ethyl 1-Boc-4-piperidinecarboxylate. This process is a classic example of enolate chemistry, a fundamental concept in organic synthesis.
Synthetic Workflow
The overall synthetic strategy involves the deprotonation of the α-carbon to the ester group in Ethyl 1-Boc-4-piperidinecarboxylate to form a lithium enolate, which then acts as a nucleophile to attack an electrophilic allyl source, typically allyl bromide.
Caption: Synthetic workflow for Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate.
Detailed Experimental Protocol
Materials:
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Ethyl 1-Boc-4-piperidinecarboxylate
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Diisopropylamine
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n-Butyllithium (n-BuLi) in hexanes
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Allyl bromide
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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Enolate Formation: A solution of diisopropylamine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, an equimolar amount of n-BuLi is added dropwise, and the mixture is stirred for 30 minutes to generate Lithium Diisopropylamide (LDA).
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Deprotonation: A solution of Ethyl 1-Boc-4-piperidinecarboxylate in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The reaction is stirred for 1-2 hours to ensure complete formation of the lithium enolate. The choice of a strong, non-nucleophilic base like LDA is crucial to prevent side reactions such as Claisen condensation or addition to the ester carbonyl.
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Alkylation: Allyl bromide is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The low temperature at the initial stage of the reaction helps to control the reactivity of the enolate and minimize undesired side products.
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Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate.
Structural Elucidation: A Spectroscopic Deep Dive
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to be complex but highly informative.
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Allyl Group: Three distinct signals are anticipated: a multiplet around 5.7-5.9 ppm for the vinyl proton (-CH=), two multiplets around 5.0-5.2 ppm for the terminal vinyl protons (=CH₂), and a doublet of doublets around 2.4-2.6 ppm for the allylic protons (-CH₂-CH=).
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Piperidine Ring: The protons on the piperidine ring will appear as complex multiplets in the range of 1.5-3.8 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield.
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Ethyl Ester Group: A quartet around 4.1-4.2 ppm corresponding to the -OCH₂- protons and a triplet around 1.2-1.3 ppm for the -CH₃ protons.
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Boc Protecting Group: A sharp singlet at approximately 1.45 ppm, integrating to nine protons, is the characteristic signal for the tert-butyl group.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide complementary information to confirm the carbon framework.
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Carbonyl Carbons: Two signals in the downfield region: one around 174-176 ppm for the ester carbonyl and another around 154-156 ppm for the carbamate carbonyl of the Boc group.
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Allyl Group: A signal around 133-135 ppm for the internal vinyl carbon (-CH=) and a signal around 117-119 ppm for the terminal vinyl carbon (=CH₂). The allylic carbon will resonate around 40-42 ppm.
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Piperidine Ring: Signals for the piperidine carbons are expected in the range of 28-45 ppm. The quaternary carbon at the 4-position will be a key signal to identify.
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Ethyl Ester Group: A signal around 60-62 ppm for the -OCH₂- carbon and a signal around 14-15 ppm for the -CH₃ carbon.
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Boc Protecting Group: A signal around 80-82 ppm for the quaternary carbon of the tert-butyl group and a signal around 28-29 ppm for the three methyl carbons.
Mass Spectrometry (MS)
Expected Fragmentation Pattern:
Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 298.2. Another common adduct would be the sodium adduct [M+Na]⁺ at m/z 320.2. Fragmentation would likely involve the loss of the Boc group (100 amu) or the ethoxy group from the ester.
Infrared (IR) Spectroscopy
Key Vibrational Frequencies (Predicted):
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C=O Stretching: Two strong absorption bands are expected in the region of 1730-1750 cm⁻¹ for the ester carbonyl and 1680-1700 cm⁻¹ for the carbamate carbonyl of the Boc group.
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C=C Stretching: A medium intensity band around 1640-1650 cm⁻¹ corresponding to the alkene of the allyl group.
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C-H Stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and a band around 3070-3090 cm⁻¹ for the vinyl C-H bonds.
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C-O Stretching: Strong bands in the region of 1100-1300 cm⁻¹ for the C-O bonds of the ester and carbamate groups.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is presented in the table below.[10]
| Property | Value |
| CAS Number | 146603-99-8 |
| Molecular Formula | C₁₆H₂₇NO₄ |
| Molecular Weight | 297.39 g/mol |
| Boiling Point | 130-135 °C at 1.5 mmHg |
| Density | 1.020 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.4676 |
| Appearance | Solid |
| Purity | Typically >90% |
Significance and Applications in Drug Discovery
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary documented application is in the preparation of 2,8-diazaspiro[4.5]decanones, which have been investigated as T-type calcium channel antagonists.[10] T-type calcium channels are implicated in a variety of physiological and pathophysiological processes, including neuronal excitability, hormone secretion, and cardiovascular function. Their modulation is a key strategy in the development of treatments for conditions such as epilepsy, neuropathic pain, and hypertension.
The allyl group serves as a versatile synthetic handle for further molecular elaboration through reactions such as:
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Oxidative Cleavage: To yield an aldehyde or carboxylic acid.
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Heck Coupling: To form new carbon-carbon bonds.
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Metathesis Reactions: For the construction of complex ring systems.
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Hydroboration-Oxidation: To introduce a hydroxyl group.
This reactivity allows for the diversification of the piperidine scaffold, enabling the exploration of a wide chemical space in the search for novel drug candidates.
Conclusion
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is a strategically important building block in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is based on well-established principles of organic chemistry. The detailed structural analysis, predictable through a combination of spectroscopic methods, confirms its identity and purity. The true value of this molecule lies in its potential for further chemical modification, providing a gateway to a diverse range of complex molecular architectures, particularly in the pursuit of novel therapeutics targeting ion channels and other important biological targets. This guide provides the foundational knowledge necessary for researchers to effectively utilize this compound in their drug discovery and development endeavors.
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